Dorsmanin C is a natural product identified as a promising candidate in the fight against bacterial infections. [] It belongs to a class of compounds known as prenylated flavanones and is primarily derived from the African plant Dorstenia psilurus. [] Scientific research has focused on its potent antibacterial activity, particularly against strains that exhibit multi-drug resistance, highlighting its potential for development into novel antibacterial drugs. []
Dorsmanin C is classified as a prenylated flavonoid, a subclass of flavonoids characterized by the presence of prenyl groups in their structure. It is specifically isolated from the methanol extract of Dorstenia mannii twigs, which are traditionally used in various medicinal applications. The chemical formula for dorsmanin C is .
The synthesis of dorsmanin C can be approached through both natural extraction and synthetic methods. The natural extraction involves the following steps:
In synthetic chemistry, dorsmanin C can be synthesized using one-step synthesis techniques that streamline the process for target compounds. Detailed synthetic pathways often involve prenylation reactions mediated by specific enzymes or chemical catalysts that facilitate the addition of prenyl groups to flavonoid scaffolds.
The molecular structure of dorsmanin C features a complex arrangement typical of prenylated flavonoids. Key characteristics include:
The structural formula can be represented as follows:
CC(=CCCC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=C(O3)C4=CC(=C(C=C4)O)O)O)C=CC(O2)(C)C)C)C
.Dorsmanin C is known to participate in various chemical reactions, primarily characterized by its antioxidant capabilities. Notable reactions include:
The mechanism of action of dorsmanin C primarily revolves around its antioxidant activity. It functions by:
Dorsmanin C exhibits several notable physical and chemical properties:
Dorsmanin C has promising applications across various fields:
Dorsmanin C belongs to the prenylated flavanone subclass of flavonoids, characterized by a three-ring core structure (15-carbon skeleton) with a chiral center at C-2 and a saturated C3 bridge connecting the A and B rings. The compound originates from the phenylpropanoid-acetate pathway, where p-coumaroyl-CoA and malonyl-CoA undergo sequential condensation catalyzed by chalcone synthase (CHS) to form naringenin chalcone—the central precursor to most flavonoids. Chalcone isomerase (CHI) then catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin, the immediate biosynthetic precursor to dorsmanin C [3] [8].
The structural uniqueness of dorsmanin C arises from the attachment of a dimethylallyl (C₅) group at the C-8 position of the A-ring. This prenylation modifies the molecule's electronic distribution and enhances its lipophilicity (LogP increase ≈ 1.5–2.0 units), significantly impacting its biological interactions. Compared to non-prenylated flavanones, dorsmanin C exhibits a bathochromic shift (~15 nm) in UV absorption due to the extended π-conjugation system created by the prenyl moiety. Biogenetically, the C-8 position is highly nucleophilic due to the resonance effects of the adjacent 7-hydroxyl group, making it a preferential site for electrophilic aromatic substitution by prenyl donors [8] [10].
Table 1: Structural Features of Dorsmanin C Relative to Key Flavanone Precursors
Compound | Core Structure | Prenylation Position | Lipophilicity (LogP) | Biological Significance |
---|---|---|---|---|
Naringenin | Flavanone | None | 2.1 | Antioxidant precursor |
6-Prenylnaringenin | Flavanone | C-6 | 3.8 | Phytoestrogenic activity |
Dorsmanin C | Flavanone | C-8 | 4.0 | Enhanced bioactivity |
8-Geranylnaringenin | Flavanone | C-8 (C₁₀ chain) | 5.2 | Anticancer properties |
The regiospecific C-8 prenylation of dorsmanin C is catalyzed by membrane-associated prenyltransferases (PTs) in plants or soluble aromatic PTs in fungi. A breakthrough in understanding this process came with the characterization of FgPT1 (GenBank: KAF5697717.1), a soluble aromatic prenyltransferase from Fusarium globosum. This 426-residue enzyme belongs to the dimethylallyl tryptophan synthetase (DMATS) superfamily and demonstrates exceptional specificity for flavanone substrates. Unlike promiscuous microbial PTs (e.g., Aspergillus terreus AtaPT), FgPT1 exclusively recognizes flavanones including naringenin, hesperetin, and eriodictyol, while showing no activity toward chalcones, flavonols, or isoflavonoids [10].
FgPT1 operates as a metal-dependent enzyme with a strict requirement for divalent cations. Biochemical characterization revealed optimal activity with Ba²⁺ ions (150% activation relative to Mg²⁺) at pH 7.5 and 30°C. Kinetic analysis demonstrated the highest catalytic efficiency (kcat/KM = 61.92 s⁻¹M⁻¹*) for naringenin, with substrate inhibition observed above 200 μM. Structural modeling identified a hydrophobic substrate-binding pocket formed by residues Val116, Val181, and Val194, which stabilize the flavanone A-ring and position C-8 for nucleophilic attack on dimethylallyl diphosphate (DMAPP). The catalytic mechanism involves electrophilic aromatic substitution: deprotonation of the flavanone C-8 position by a catalytic base (likely Glu202), followed by attack on the DMAPP carbocation to form the C–C bond [10].
Table 2: Kinetic Parameters of FgPT1 for Flavanone Substrates
Substrate | KM (μM) | kcat (s⁻¹) | kcat/KM (s⁻¹M⁻¹) | Primary Product |
---|---|---|---|---|
Naringenin | 38.7 ± 3.2 | 0.0024 ± 0.0001 | 61.92 | 8-Prenylnaringenin |
Hesperetin | 65.1 ± 5.4 | 0.0018 ± 0.0001 | 27.65 | 6-C-Prenylhesperetin |
Eriodictyol | 89.3 ± 7.1 | 0.0015 ± 0.0001 | 16.80 | 6-C-Prenyleriodictyol |
Liquiritigenin | 210.5 ± 12.3 | 0.00025 ± 0.00002 | 1.18 | 4′-O-Prenylliquiritigenin |
Heterologous production systems have emerged as promising platforms for dorsmanin C biosynthesis, circumventing limitations of low natural abundance in plant sources. Three synergistic engineering strategies have demonstrated significant yield improvements:
Precursor Pathway Optimization:In Escherichia coli chassis, overexpression of feedback-insensitive DAHP synthase (aroGfbr) and chorismate mutase (pheAfbr) increased carbon flux into the shikimate pathway, yielding 3.2-fold more phenylpyruvate—the precursor to p-coumaroyl-CoA. Deletion of competing pathway genes (tyrB, aspC, tyrA, trpE) reduced L-phenylalanine byproduct accumulation by 87% and increased naringenin titer to 0.30 g/gDCW, directly enhancing dorsmanin C precursor availability [6].
Prenyl Donor Supply Enhancement:The isopentenol utilization pathway (IUP) was engineered in Chlamydomonas reinhardtii to augment dimethylallyl diphosphate (DMAPP) pools. Expression of Saccharomyces cerevisiae choline kinase (ScCK) and Arabidopsis thaliana isopentenyl phosphate kinase (AtIPK) enabled direct conversion of isoprenol to IPP/DMAPP, bypassing the native MEP pathway bottlenecks. This resulted in an 8.6-fold increase in IPP/DMAPP titers and a 23-fold enhancement in terpenoid production when coupled with limonene synthase expression—demonstrating applicability for dorsmanin C biosynthesis [1].
Enzyme Engineering for Catalytic Efficiency:Structure-guided mutagenesis of FgPT1 generated the V194I mutant with a 9-fold increase in catalytic efficiency toward naringenin. This mutation enlarged the hydrophobic binding pocket, strengthening π-π stacking interactions with the flavanone A-ring. When co-expressed with naringenin biosynthetic modules in Yarrowia lipolytica, the V194I variant increased 8-prenylnaringenin titer to 4.36 mg/L—a benchmark for dorsmanin C production [10] [19].
Table 3: Metabolic Engineering Strategies for Enhanced Prenylated Flavanone Production
Engineering Approach | Host Organism | Key Genetic Modifications | Yield Enhancement | Reference Model |
---|---|---|---|---|
Precursor pathway optimization | E. coli | aroGfbr, pheAfbr, ΔtyrBΔaspCΔtyrAΔtrpE | 5× increase in naringenin (0.30 g/gDCW) | L-Phenylalanine pathway [6] |
Prenyl donor augmentation | C. reinhardtii | ScCK + AtIPK (IUP pathway) | 8.6× increase in IPP/DMAPP | Terpenoid production [1] |
Prenyltransferase engineering | Y. lipolytica | FgPT1-V194I mutant expression | 9× higher kcat/KM vs wild-type | 8-Prenylnaringenin [10] |
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